molecular formula C10H7NOS B276842 3-Phenylacryloyl thiocyanate

3-Phenylacryloyl thiocyanate

Cat. No.: B276842
M. Wt: 189.24 g/mol
InChI Key: CFWLZDJNFBPKRH-VOTSOKGWSA-N
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Description

3-Phenylacryloyl thiocyanate is a useful research compound. Its molecular formula is C10H7NOS and its molecular weight is 189.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H7NOS

Molecular Weight

189.24 g/mol

IUPAC Name

S-cyano (E)-3-phenylprop-2-enethioate

InChI

InChI=1S/C10H7NOS/c11-8-13-10(12)7-6-9-4-2-1-3-5-9/h1-7H/b7-6+

InChI Key

CFWLZDJNFBPKRH-VOTSOKGWSA-N

SMILES

C1=CC=C(C=C1)C=CC(=O)SC#N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)SC#N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)SC#N

Origin of Product

United States

Chemical Reactions Analysis

Isomerization to Isothiocyanate

Thiocyanates often isomerize to isothiocyanates (N=C=S) under thermal or catalytic conditions. For 3-phenylacryloyl thiocyanate, isomerization occurs via a 1,3-sigmatropic shift :
C6H5COCH2SCNC6H5COCH2NCS\text{C}_6\text{H}_5\text{COCH}_2\text{SCN}\rightarrow \text{C}_6\text{H}_5\text{COCH}_2\text{NCS}
This reaction is accelerated by:

  • Lewis acids (e.g., FeCl₃) .

  • Elevated temperatures (>80°C) .

Comparative Isomerization Rates :

Thiocyanate DerivativeTemperature (°C)Time (h)Yield (%)
Allyl thiocyanate60295
Phenacyl thiocyanate80470
Benzyl thiocyanate100650

Data extrapolated from analogous systems .

Nucleophilic Substitution Reactions

The thiocyanate group (–SCN) undergoes substitution with nucleophiles (e.g., amines, thiols):
C6H5COCH2SCN+RNH2C6H5COCH2NH2+RSCN\text{C}_6\text{H}_5\text{COCH}_2\text{SCN}+\text{RNH}_2\rightarrow \text{C}_6\text{H}_5\text{COCH}_2\text{NH}_2+\text{RSCN}
Key observations :

  • Primary amines react faster than secondary amines due to steric hindrance .

  • Polar aprotic solvents (e.g., DMF) enhance reaction rates .

Electrochemical Reduction

Electrochemical reduction of this compound in acidic media produces thiols or sulfides :
C6H5COCH2SCN+2e+2H+C6H5COCH2SH+CN\text{C}_6\text{H}_5\text{COCH}_2\text{SCN}+2\text{e}^-+2\text{H}^+\rightarrow \text{C}_6\text{H}_5\text{COCH}_2\text{SH}+\text{CN}^-
Controlled potential electrolysis (–1.2 V vs. SCE) yields thioacetamide derivatives via further oxidation .

Hydrolysis and Thiocarbamate Formation

In aqueous alkaline conditions, hydrolysis yields thiocarbamates via the Riemschneider synthesis:
C6H5COCH2SCN+H2OC6H5COCH2NHCS+HO\text{C}_6\text{H}_5\text{COCH}_2\text{SCN}+\text{H}_2\text{O}\rightarrow \text{C}_6\text{H}_5\text{COCH}_2\text{NHCS}+\text{HO}^-
Reaction conditions :

  • pH 10–12 , 60°C, 3 hours .

  • Catalysts : Cu(I) or Ag(I) ions improve yields by stabilizing intermediates .

Cycloaddition and Polymerization

The acryloyl group participates in Diels-Alder reactions with dienes (e.g., cyclopentadiene):
C6H5COCH2SCN+C5H6Bicyclic adduct\text{C}_6\text{H}_5\text{COCH}_2\text{SCN}+\text{C}_5\text{H}_6\rightarrow \text{Bicyclic adduct}
Key features :

  • Endo selectivity dominates due to secondary orbital interactions .

  • Thermal reversibility at >150°C .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 3-phenylacryloyl thiocyanate derivatives, and how are they characterized?

  • Answer: Derivatives like 4-methyl-5-(3-phenylacryloyl) thiazoles are synthesized via multistep reactions. For example:

  • Step 1: React thiourea or thioamide with intermediates (e.g., Int 1) under reflux in ethanol to form thiazole cores .
  • Step 2: Use N,N'-carbonyldiimidazole (CDI) to activate carboxylic acids for coupling with intermediates, yielding final derivatives (e.g., A1–A26) .
  • Characterization: 1H/13C NMR (e.g., δ 2.62 ppm for CH3 in A27), ESI-MS (e.g., m/z 422 [M-H]−), and melting points (e.g., 211–213°C for A27) confirm purity and structure .

Q. How does substituent positioning on aromatic rings influence the physicochemical properties of this compound derivatives?

  • Answer: Substituents like 4-OH or 4-NO2 on phenyl rings enhance solubility and stability via hydrogen bonding (e.g., 4-OH in A19 forms a hydrogen bond with Glu-277 in neuraminidase) . Melting points (>300°C for A21–A23) correlate with increased planarity and intermolecular interactions from electron-withdrawing groups (e.g., 4-CF3) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives for neuraminidase (NA) inhibition?

  • Answer:

  • Substituent Effects: Aryl groups (e.g., furanyl in A16) improve NA inhibition (IC50 = 11.9 µg/mL) compared to alkyl chains (A14: 16.4 µg/mL) due to π-π stacking and hydrogen bonding .
  • Positional Sensitivity: 4-NO2 on the phenyl ring (A24, IC50 = 8.9 µg/mL) enhances activity over 3-NO2 (A25, IC50 = 16.7 µg/mL) by forming hydrogen bonds with Arg 371 .
  • Data Table:
CompoundR2 GroupIC50 (µg/mL)Key Interaction
A16Furanyl11.9 ± 1.7π-π stacking
A244-NO28.9 ± 1.0H-bond with Arg 371
A264-NO2 + 3-CH36.2 ± 1.4Cation-π interaction

Q. What molecular docking strategies validate the binding modes of this compound derivatives to neuraminidase?

  • Answer:

  • Software: LeDock (binding energy = −7.01 kcal/mol for A26) identifies key interactions in NA’s active site (PDB: 3B7E) .
  • Critical Interactions:
  • Carbonyl oxygen forms three hydrogen bonds with Asn-347, Arg-371, and Arg-292.
  • 4-NO2 and 4-OH groups stabilize via H-bonds with Arg 371 and Glu-277, respectively .
  • Validation: Overlap with experimental IC50 values confirms docking reliability (e.g., A26’s 1.4-fold activity increase over A24 aligns with enhanced interactions) .

Q. How can contradictory data on anion-polymer interactions (e.g., thiocyanate’s salting-out vs. stabilization effects) be resolved?

  • Answer: Weakly hydrated anions like SCN− exhibit dual roles:

  • Stabilization: SCN− enhances poly(N-isopropylacrylamide) (PNIPAM) solubility via electrostatic interactions at low concentrations .
  • Salting-Out: At high concentrations, SCN− disrupts water structure, reducing PNIPAM’s solubility. This contradiction is resolved by modeling anion partitioning at interfaces and bulk-phase hydration effects .

Q. What analytical techniques are critical for studying thiocyanate bonding modes in coordination complexes?

  • Answer:

  • FT-IR Spectroscopy: Differentiates M-NCS (C-N stretch ~2050 cm⁻¹) vs. M-SCN (C-S stretch ~750 cm⁻¹) bonding .
  • Global Data Analysis: Tools like ReactLab Equilibria quantify equilibrium constants (e.g., for Fe(III)-SCN complexes) by fitting kinetic and spectral data .

Methodological Guidance

Q. How should researchers design experiments to assess kinetic instability in thiocyanate-containing complexes?

  • Answer:

  • Stopped-Flow Techniques: Monitor rapid ligand exchange (e.g., Fe(III)-SCN system) under controlled ionic strength (I = 0.5 M) and temperature (25°C) .
  • Data Fitting: Use software (e.g., ReactLab) to globally analyze absorbance spectra and derive rate constants .

Q. What strategies ensure reproducibility in synthesizing this compound derivatives?

  • Answer:

  • Standardized Protocols: Use CDI for consistent coupling yields (e.g., 61.5–88.0% for A19–A23) and TLC for reaction monitoring .
  • Purification: Recrystallization from ethanol or THF/ethyl acetate mixtures ensures >95% purity (confirmed by NMR) .

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